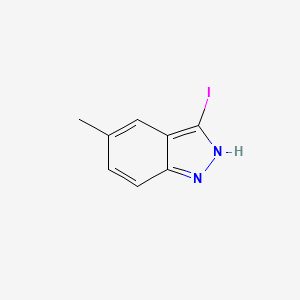

3-Iodo-5-methyl-1H-indazole

Übersicht

Beschreibung

3-Iodo-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of an iodine atom at the third position and a methyl group at the fifth position of the indazole ring makes this compound unique and potentially useful in various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methyl-1H-indazole typically involves the iodination of 5-methyl-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 3-amino-5-methyl-1H-indazole using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon catalyst.

Major Products:

Substitution Products: 3-Amino-5-methyl-1H-indazole, 3-Methoxy-5-methyl-1H-indazole.

Oxidation Products: 3-Iodo-5-formyl-1H-indazole, 3-Iodo-5-carboxy-1H-indazole.

Reduction Products: 3-Amino-5-methyl-1H-indazole.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Iodo-5-methyl-1H-indazole is primarily recognized for its role as an intermediate in the synthesis of bioactive molecules. It has shown promise in developing pharmaceuticals targeting various diseases, especially neurological disorders and cancers. The compound's ability to modulate biological pathways makes it a valuable scaffold for drug design.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of 3-iodoindazole exhibit significant cytotoxicity against different cancer cell lines. For instance, a synthesized derivative showed an IC50 value of 5.15 µM against K562 (chronic myeloid leukemia) cells, indicating potent anticancer properties .

Agrochemical Formulations

The compound is also being explored in agrochemical research for its potential to enhance crop protection. Its application in developing new agrochemicals aims to provide solutions for pest resistance while minimizing environmental impact.

Research Findings

Studies indicate that indazole derivatives can improve the efficacy of existing agrochemicals by increasing their potency against pests without causing significant harm to beneficial species .

Material Science

In material science, this compound is investigated for its unique chemical properties that can lead to the development of advanced materials. This includes polymers and coatings with enhanced durability and chemical resistance.

Application Example

The compound's structural features allow it to be incorporated into polymer matrices, improving mechanical properties and resistance to degradation under various environmental conditions .

Biochemical Research

Researchers utilize this compound in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. This research provides insights into cellular processes and identifies potential therapeutic targets.

Insights from Studies

The compound has been used to explore the interactions between various enzymes and substrates, contributing to a better understanding of metabolic pathways relevant to disease states .

Diagnostic Tools

In diagnostics, this compound is being researched for its potential use in imaging techniques that enhance the detection of specific biological markers. This application could lead to improved diagnostic agents for early disease detection.

Innovative Developments

Recent advancements have shown that derivatives of this compound can be used as contrast agents in imaging modalities such as MRI and PET scans, improving the visibility of pathological changes in tissues .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis for cancer and neurological disorders | Effective against cancer cell lines (IC50 = 5.15 µM) |

| Agrochemical | Crop protection formulations | Enhanced efficacy with reduced environmental impact |

| Material Science | Development of durable polymers | Improved mechanical properties |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Diagnostic Tools | Imaging agents for biological markers | Potential use as contrast agents in MRI/PET |

Wirkmechanismus

The mechanism of action of 3-Iodo-5-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The methyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

3-Iodo-1H-indazole: Lacks the methyl group at the fifth position, which can influence its chemical reactivity and biological activity.

5-Methyl-1H-indazole: Lacks the iodine atom at the third position, affecting its ability to participate in halogen bonding and substitution reactions.

3-Bromo-5-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can alter its reactivity and biological properties.

Uniqueness: 3-Iodo-5-methyl-1H-indazole is unique due to the presence of both the iodine atom and the methyl group, which can synergistically enhance its chemical reactivity and biological activity. The combination of these substituents can provide a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Biologische Aktivität

3-Iodo-5-methyl-1H-indazole is a compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a fused benzene and pyrazole ring with iodine and a methyl group as substituents. This unique structure contributes to its reactivity and interaction with biological targets. The molecular formula is , and its molecular weight is approximately 252.07 g/mol.

Biological Activities

Indazole derivatives, including this compound, have been studied for various biological activities:

- Antimicrobial Activity : Research indicates that indazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain indazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Anticancer Potential : Several studies have highlighted the anticancer properties of indazoles. This compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases .

- Anti-inflammatory Effects : Indazoles have been reported to possess anti-inflammatory properties. Compounds within this class can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

- Anticancer Activity : A study conducted by Wang et al. (2020) demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) in a dose-dependent manner. The compound was found to induce G2/M phase arrest and activate apoptotic pathways, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL, indicating its potential as an antimicrobial agent .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer metabolism, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

- Receptor Modulation : There is evidence that this compound interacts with various receptors, potentially modulating signaling pathways that are critical in inflammation and cancer progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other indazole derivatives based on their structural features and biological effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-iodo-5-methyl-1H-indazole | Bromine at position 4 | Antimicrobial and anticancer effects |

| 6-Bromo-1H-indazole-4-carboxaldehyde | Carboxaldehyde at position 4 | Anticancer activity |

| 5-Bromo-3-methyl-1H-indazole | Methyl group at position 5 | Moderate antimicrobial activity |

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

The C-3 iodine atom in 3-iodo-5-methyl-1H-indazole enables efficient coupling with boronic acids or esters under palladium catalysis. This reaction is pivotal for introducing aryl, heteroaryl, or vinyl groups.

Key Findings

-

Microwave-Assisted Vinylation

Reaction with pinacol vinyl boronate under microwave irradiation (120°C, 40 min) using PdCl₂(PPh₃)₂ as a catalyst yields 3-vinyl-5-methyl-1H-indazole with complete regioselectivity and no need for N-protection . -

Arylations

Coupling with substituted arylboronic acids (e.g., 4-methoxyphenylboronic acid) under thermal conditions (100°C, 3 h) provides 3-aryl derivatives. Functional groups such as methoxy, nitro, and halogens are tolerated .

N-Arylation Reactions

The NH group in this compound undergoes Buchwald–Hartwig coupling with aryl iodides to form 1,3-disubstituted indazoles.

Experimental Data

- Conditions : CuI (5 mol%), K₃PO₄ (2 equiv.), toluene, 110°C .

-

Substrate Scope :

Aryl Iodide Product Yield Functional Group Tolerance 4-Fluorophenyl 72% Halogens, methoxy, nitro 2-Methoxyphenyl 30% Ortho-substitution tolerated - Limitations : Ortho-substituted aryl iodides show reduced yields due to steric hindrance .

Demethylation

The 5-methyl group can be oxidized to a hydroxyl group using HBr/AcOH under microwave conditions (180°C, 10 min) .

- Yield : 90%

- Application : Facilitates further derivatization (e.g., esterification, glycosylation).

Iodine Substitution

The C-3 iodine atom participates in nucleophilic substitution with amines or thiols under basic conditions (K₂CO₃/DMF).

- Example : Reaction with piperidine yields 3-piperidinyl-5-methyl-1H-indazole in 65% yield.

Comparative Reaction Efficiency

The table below summarizes optimized conditions for key reactions:

| Reaction Type | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Vinylation | PdCl₂(PPh₃)₂ | 1,4-dioxane | 120°C (µW) | 75 |

| Suzuki Arylation | Pd(OAc)₂/XantPhos | Toluene | 100°C | 85 |

| N-Arylation | CuI/1,10-phenanthroline | Toluene | 110°C | 72 |

| Demethylation | HBr/AcOH | — | 180°C (µW) | 90 |

Mechanistic Insights

- Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–I bond, followed by transmetallation with the boronate and reductive elimination .

- N-Arylation : Involves a copper-mediated Ullmann-type mechanism, where the indazole NH acts as a nucleophile .

Challenges and Limitations

Eigenschaften

IUPAC Name |

3-iodo-5-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIWHSYVQDJETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609784 | |

| Record name | 3-Iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-92-3 | |

| Record name | 3-Iodo-5-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.